
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is an organic compound with a complex structure It features a cyclohexanone core substituted with a 3-methoxypropanoyl group and two methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the reaction of 2,2-dimethylcyclohexanone with 3-methoxypropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved are typically related to its ability to undergo chemical transformations such as oxidation and reduction .
類似化合物との比較
Similar Compounds
- 3-Methoxypropionic acid
- Methyl 3-methoxypropionate
- 4-Methoxybutanoic acid
- Methoxyacetic acid
Uniqueness
6-(3-Methoxypropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone core. This gives it distinct chemical properties and reactivity compared to similar compounds .
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
6-(3-methoxypropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O3/c1-12(2)7-4-5-9(11(12)14)10(13)6-8-15-3/h9H,4-8H2,1-3H3 |
InChIキー |
CVMADNUDOLPBJY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1=O)C(=O)CCOC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


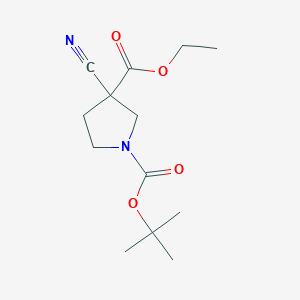

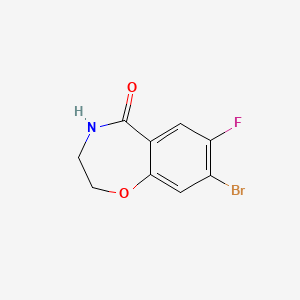
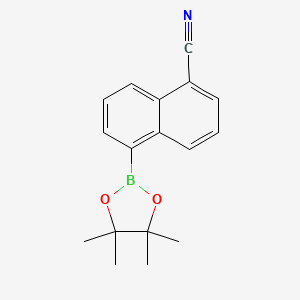
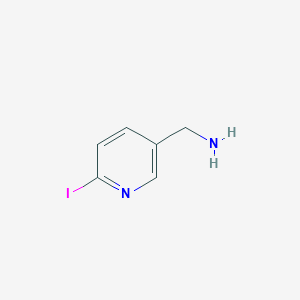



![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
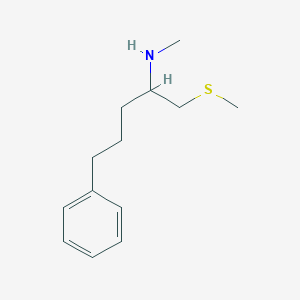
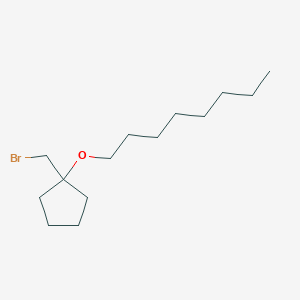

![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
![Tert-butyl 3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]prop-2-ynoate](/img/structure/B13487187.png)
